molecular formula C9H16ClF2N B2709051 (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride CAS No. 2243512-28-7

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride

Cat. No.: B2709051
CAS No.: 2243512-28-7
M. Wt: 211.68
InChI Key: CHVSXUTZWACUFZ-UHFFFAOYSA-N
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Description

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine hydrochloride is a bicyclic amine derivative characterized by a norbornane-like structure (bicyclo[5.1.0]octane core) with two fluorine atoms at the 8,8-positions and a methanamine group at the 4-position, forming a hydrochloride salt.

Key structural features include:

  • 8,8-Difluoro substitution: Increases electronegativity and metabolic stability compared to non-fluorinated analogs.
  • Methanamine hydrochloride: Enhances water solubility and bioavailability.

Properties

IUPAC Name

(8,8-difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)7-3-1-6(5-12)2-4-8(7)9;/h6-8H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVSXUTZWACUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclo[5.1.0]octane core, followed by the introduction of fluorine atoms and the methanamine group. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations. For example, the use of rhodium catalysts has been reported in the preparation of similar bicyclic compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the structure can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine hydrochloride with structurally or functionally related methanamine derivatives:

Compound Molecular Weight Substituents/Modifications Solubility Melting Point Key Applications/Properties
(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine hydrochloride ~249.7* Bicyclo[5.1.0]octane, 8,8-difluoro, methanamine Likely polar solvents (e.g., DMSO, methanol) Not reported Potential CNS or enzyme-targeted drug design
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () 261.17 Thiazole ring, 4-chlorophenyl Methanol, DMSO 268°C Antimicrobial/antifungal agent development
(4-Methoxyphenyl)(phenyl)methanamine hydrochloride () 249.74 Diphenylmethane, 4-methoxy Chloroform, methanol, DMSO Not reported Intermediate in serotonin reuptake inhibitors
1-(3-Fluoro-4-methoxyphenyl)cyclopropylmethanamine hydrochloride () 181.21 Cyclopropyl, 3-fluoro-4-methoxyphenyl Not reported Not reported Structural rigidity for receptor binding
[3-(4-Methylphenyl)phenyl]methanamine hydrochloride () 229.74 Biphenyl, 4-methyl Not reported Not reported Material for organic synthesis
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride () 248.74 Oxazole ring, 3,4-dimethylphenyl Not reported Not reported Bioactive scaffold for drug discovery

*Estimated based on molecular formula and similar bicyclo compounds .

Key Comparative Insights:

Structural Complexity and Rigidity: The bicyclo[5.1.0]octane core in the target compound offers greater stereochemical complexity compared to monocyclic or acyclic analogs (e.g., thiazole or oxazole derivatives). This may improve target selectivity in drug design . Fluorinated analogs (e.g., 8,8-difluoro and 3-fluoro-4-methoxyphenyl derivatives) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated counterparts, as seen in and .

Solubility and Bioavailability: Methanamine hydrochlorides generally show improved water solubility versus free bases. For example, (4-Methoxyphenyl)(phenyl)methanamine hydrochloride is soluble in DMSO and methanol, while thiazole derivatives () require methanol for dissolution .

Pharmacological Potential: Bicyclic amines are often explored for CNS applications due to their ability to cross the blood-brain barrier. The 8,8-difluoro substitution may further optimize pharmacokinetics by reducing oxidative metabolism . Thiazole and oxazole derivatives () are frequently used in antimicrobial or anti-inflammatory agents, highlighting divergent therapeutic niches compared to bicyclic amines .

Synthetic Accessibility :

  • Bicyclo[5.1.0]octane derivatives require multistep syntheses involving cyclopropanation or ring-closing metathesis, whereas simpler analogs (e.g., biphenyl methanamines) are more straightforward to prepare .

Research Findings and Trends

  • Fluorine Impact : Fluorine substitution at strategic positions (e.g., 8,8-difluoro) is a growing trend to enhance drug stability, as seen in sertraline intermediates () and biphenyl derivatives () .
  • Market Demand : Bicyclic methanamine hydrochlorides are gaining attention in pharmaceutical R&D, with analogs like (Thietan-3-yl)methanamine hydrochloride forecasted for market growth () .

Biological Activity

(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with two fluorine atoms attached to the 8-position of the bicyclo[5.1.0]octane framework. The presence of these fluorine atoms may influence the compound's lipophilicity and biological interactions.

Pharmacological Effects

Research indicates that compounds similar to (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride exhibit various pharmacological effects:

  • Antidepressant Activity : Some bicyclic amines have shown promise as antidepressants through serotonin reuptake inhibition.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use in oncology.

Toxicity and Safety

The safety profile of (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride remains under investigation. Compounds with similar structures have been associated with adverse effects such as:

  • Cardiotoxicity : Some derivatives can induce cardiotoxic effects at higher concentrations.
  • Neurotoxicity : Potential neurotoxic effects require careful evaluation in therapeutic contexts.

Study 1: Antidepressant Efficacy

A study explored the effects of a related bicyclic compound on depressive behaviors in animal models. The results indicated a significant reduction in depressive-like symptoms, suggesting that (8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride may possess similar properties.

ParameterControl GroupTreatment Group
Depression Score20 ± 210 ± 1*
Weight Gain (g)5 ± 12 ± 0.5*

*Significant difference (p < 0.05)

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values indicating effective cytotoxicity.

Cell LineIC50 (µM)
MCF715
A54910

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